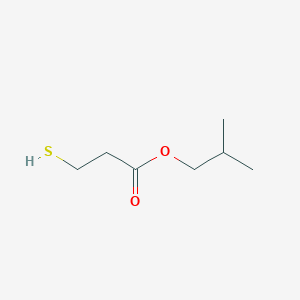
2-Methylpropyl 3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl 3-sulfanylpropanoate is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Neuroprotective Properties
Research indicates that compounds similar to 2-Methylpropyl 3-sulfanylpropanoate, particularly those containing sulfanyl groups, exhibit neuroprotective effects. For instance, sulforaphane (SFN), a related compound, activates the Nrf2 pathway, which plays a crucial role in protecting against oxidative stress in neuronal cells. Studies have shown that SFN can enhance the expression of ATP-binding cassette (ABC) transporters, which are vital for drug transport across the blood-brain barrier. This suggests that this compound may have potential therapeutic applications in treating neurological disorders such as stroke and traumatic brain injury .
Analytical Chemistry
Chromatographic Applications
The compound can be analyzed using High-Performance Liquid Chromatography (HPLC) techniques. A study demonstrated the efficacy of a reverse-phase HPLC method for separating and analyzing similar sulfanyl compounds. The method utilized a mobile phase consisting of acetonitrile and water, which is suitable for pharmacokinetic studies and impurity isolation . This analytical capability is crucial for quality control in pharmaceutical manufacturing.
Material Science
Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing functionalized polymers and materials. Its thiol group enables it to participate in thiol-ene click reactions, which are valuable in creating cross-linked networks used in coatings and adhesives. These materials often exhibit enhanced mechanical properties and thermal stability due to the presence of sulfur linkages .
Case Studies
Propriétés
Numéro CAS |
89635-77-8 |
|---|---|
Formule moléculaire |
C7H14O2S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
2-methylpropyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-6(2)5-9-7(8)3-4-10/h6,10H,3-5H2,1-2H3 |
Clé InChI |
DLCTXDMTTNUVNQ-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)CCS |
SMILES canonique |
CC(C)COC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















